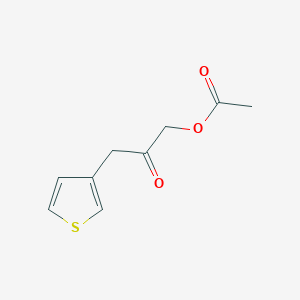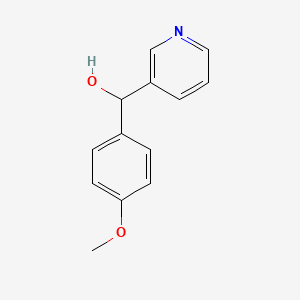
(4-methoxyphenyl)-pyridin-3-ylmethanol
描述
(4-methoxyphenyl)-pyridin-3-ylmethanol: is an organic compound that features a pyridine ring attached to a methoxyphenyl group via a carbinol (hydroxymethyl) linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol typically involves the reaction of 3-pyridylcarbinol with 4-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: (4-methoxyphenyl)-pyridin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
(4-methoxyphenyl)-pyridin-3-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (4-methoxyphenyl)-pyridin-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
3-Pyridylcarbinol: Similar structure but lacks the methoxyphenyl group.
4-Methoxyphenylcarbinol: Similar structure but lacks the pyridine ring.
3-Pyridyl-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a carbinol group.
Uniqueness: (4-methoxyphenyl)-pyridin-3-ylmethanol is unique due to the presence of both the pyridine ring and the methoxyphenyl group, which confer distinct chemical and biological properties.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)-pyridin-3-ylmethanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9,13,15H,1H3 |
InChI 键 |
LUJXIFUKAWFOTD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CN=CC=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
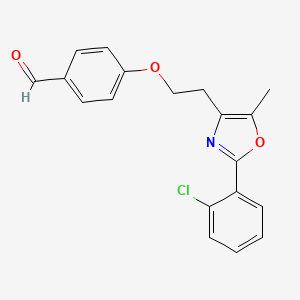
![1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID](/img/structure/B8698520.png)
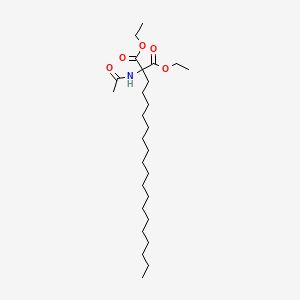
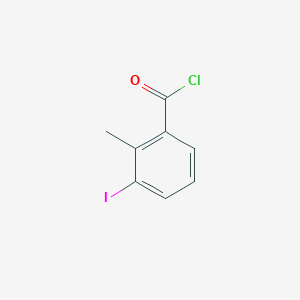
![5-[(4-Chlorophenyl)methoxy]pyridin-2-amine](/img/structure/B8698531.png)
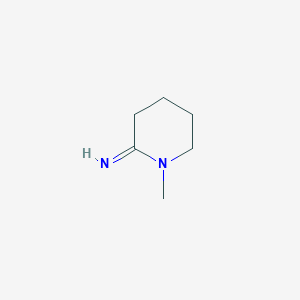
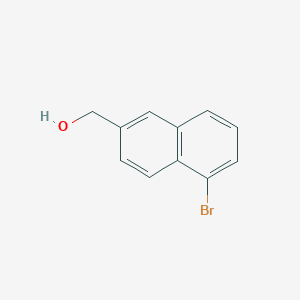
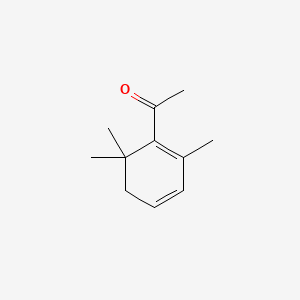

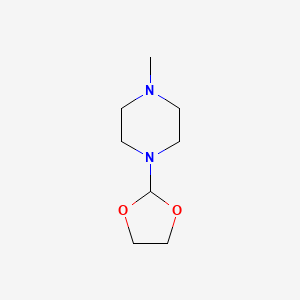
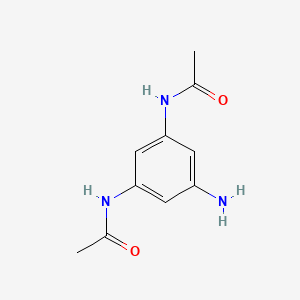

![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid](/img/structure/B8698592.png)
